molecular formula C19H17NO5 B2601219 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 459800-30-7

8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2601219
CAS No.: 459800-30-7
M. Wt: 339.347
InChI Key: DIYLLPPXPJCVLY-UHFFFAOYSA-N
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Description

The compound “8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” does not appear to be widely studied or used, based on the limited information available .

Scientific Research Applications

Synthesis and Characterization

8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been a compound of interest in various scientific research contexts due to its structural and functional properties. The synthesis and crystal structure of related chromene carboxamide derivatives have been thoroughly investigated, revealing insights into their crystalline forms and molecular conformations. For instance, studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have shown how the amide O atom's orientation relative to the pyran ring's O atom affects the molecule's overall structure, demonstrating the compound's potential for diverse chemical applications (Reis et al., 2013).

Chemical Properties and Applications

The chemical properties of this compound and its analogs have been explored for various applications, including the development of new carboxamide protecting groups. These groups are crucial for synthetic organic chemistry, offering a method to protect carboxamide functionalities during complex chemical syntheses. The development of the SiMB group, a novel carboxamide protecting group, exemplifies this application, highlighting the versatility of chromene carboxamide derivatives in facilitating synthetic processes under both mild and harsh conditions (Muranaka et al., 2011).

Biological Activity

Research into the biological activity of chromene carboxamide derivatives has uncovered their potential as pharmacological tools and therapeutic agents. Specifically, compounds structurally related to this compound have been identified as potent agonists for the orphan G protein-coupled receptor GPR35. This discovery opens up new avenues for investigating the physiological and pathological roles of GPR35 and its potential as a drug target. The high affinity and selectivity of these compounds for GPR35, demonstrated through binding and functional assays, underscore the significance of chromene carboxamides in medicinal chemistry and pharmacology (Funke et al., 2013).

Properties

IUPAC Name

8-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-14-8-6-12(7-9-14)11-20-18(21)15-10-13-4-3-5-16(24-2)17(13)25-19(15)22/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYLLPPXPJCVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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